Pyridinium dichromate

描述

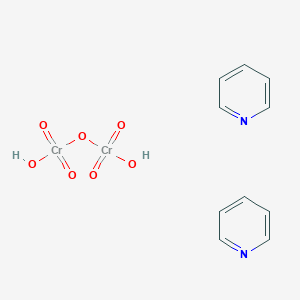

Pyridinium dichromate: is a chemical compound with the formula (C₅H₅NH)₂Cr₂O₇ . It is an orange to brown solid that is soluble in water and various organic solvents. This compound is a strong oxidizing agent commonly used in organic chemistry for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively .

准备方法

Synthetic Routes and Reaction Conditions: Pyridinium dichromate can be synthesized by the gradual addition of a solution of chromium trioxide in water to pyridine under ice-cold conditions. The reaction mixture is then filtered, washed with acetone, and dried to obtain the orange crystalline product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The compound is commercially available and can be conveniently handled and stored as it is non-hygroscopic .

化学反应分析

Types of Reactions: Pyridinium dichromate primarily undergoes oxidation reactions. It is capable of converting primary alcohols to aldehydes and secondary alcohols to ketones. It can also oxidize unsaturated tertiary alcohols, silyl ethers, carbon-boron bonds, and oximes .

Common Reagents and Conditions:

Primary and Secondary Alcohols: this compound in dichloromethane at room temperature.

Acetals to Esters: In the presence of tert-butyl hydroperoxide.

Didehydroketones to Enones: Also in the presence of tert-butyl hydroperoxide

Major Products:

Primary Alcohols: Aldehydes

Secondary Alcohols: Ketones

Acetals: Esters

Didehydroketones: Enones

科学研究应用

Oxidation Reactions

Primary and Secondary Alcohols:

PDC is primarily known for its role in the oxidation of primary and secondary alcohols. It selectively converts primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation, making it a valuable reagent in synthetic organic chemistry.

Table 1: Oxidation of Alcohols Using Pyridinium Dichromate

| Alcohol Type | Product Type | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Primary Alcohol | Aldehyde | Acetic acid, room temperature | 85-95 |

| Secondary Alcohol | Ketone | Acetic acid, room temperature | 80-90 |

Photocatalytic Applications

Recent studies have investigated the photocatalytic activity of PDC in the degradation of organic pollutants. The compound has shown promise in environmental applications, particularly in the degradation of hazardous substances under UV light.

Case Study: Photocatalytic Degradation

A comparative study measured the degradation rates of PDC against other compounds using zinc sulfide as a photocatalyst. The results indicated that PDC exhibited significant photocatalytic activity, particularly at an optimal concentration.

Table 2: Photocatalytic Degradation Rates

| Time (min) | Absorbance (PDC) | Rate Constant (k × 10^-3 min^-1) |

|---|---|---|

| 0 | 0.270 | - |

| 30 | 0.175 | 4.47 |

| 60 | 0.153 | 5.18 |

| 90 | 0.133 | 6.20 |

| 120 | 0.111 | 5.90 |

Synthesis of Heterocycles

PDC has been employed in the synthesis of various heterocyclic compounds. Its ability to facilitate oxidation reactions makes it suitable for constructing complex molecular architectures.

Case Study: Synthesis of Alkaloids

In a recent application, PDC was used in the total synthesis of alkaloids, demonstrating its effectiveness in multi-step synthetic pathways. The reactions yielded high percentages of desired products with minimal side reactions.

Safety Considerations

While PDC is a powerful reagent, it poses safety risks due to its potential for explosive reactions under certain conditions. Proper handling and safety protocols are essential when working with this compound.

Safety Alert Example

A notable incident occurred during a routine oxidation reaction involving PDC, resulting in an explosion that injured a researcher. This incident highlights the importance of adhering to safety guidelines when using strong oxidizing agents .

作用机制

Pyridinium dichromate exerts its effects through oxidation reactions. The compound contains hexavalent chromium, which is a strong oxidizing agent. It facilitates the transfer of oxygen atoms to the substrate, converting alcohols to aldehydes or ketones. The reaction mechanism involves the formation of a chromate ester intermediate, which then undergoes cleavage to yield the oxidized product .

相似化合物的比较

Pyridinium chlorochromate: Shares similar properties and is also used for the oxidation of alcohols.

Collins reagent: Another chromium-based oxidizing agent used for similar purposes

Uniqueness: Pyridinium dichromate is less acidic than pyridinium chlorochromate, making it more suitable for the oxidation of acid-sensitive substrates. It is also non-hygroscopic and can be conveniently handled and stored .

生物活性

Pyridinium dichromate (PDC) is a chemical compound widely recognized for its strong oxidizing properties, primarily used in organic synthesis. Its biological activity, particularly in the context of oxidative reactions, has been the subject of various studies. This article explores the biological implications, mechanisms of action, and relevant case studies associated with PDC.

This compound is composed of pyridinium cations and dichromate anions, represented by the formula . It is a stable, bright orange solid that is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and water, but insoluble in non-polar solvents like hexane and ether .

The oxidation mechanism involves the transfer of electrons from the substrate to the chromium species in PDC. Chromium in PDC exists in the +6 oxidation state, making it a potent oxidizing agent capable of converting alcohols to carbonyl compounds (aldehydes and ketones) and oxidizing other functional groups .

1. Oxidation Reactions

PDC is primarily utilized for the oxidation of various organic substrates:

- Alcohols : Converts primary alcohols to aldehydes and secondary alcohols to ketones.

- Active Methylene Compounds : Oxidizes compounds like acetylacetone to form triones without further oxidation under controlled conditions .

- Oximes : Effective in deoximination reactions, converting oximes back to their corresponding carbonyl compounds .

2. Kinetic Studies

Several studies have investigated the kinetics of reactions involving PDC:

- A study on aromatic anilines showed varying reaction rates depending on substituents, with results indicating first-order kinetics concerning PDC concentration .

- Another study focused on active methylene compounds demonstrated that reaction rates increased with substrate concentration, highlighting PDC's efficiency as an oxidant .

Toxicological Aspects

While PDC is effective as an oxidizing agent, it poses significant health risks due to its chromium content. Hexavalent chromium compounds are known carcinogens and can cause various health issues upon exposure. Studies indicate that PDC can lead to histone deacetylation, affecting gene expression and potentially contributing to cancer progression .

Case Study 1: Kinetics of Aromatic Anilines

A detailed investigation into the oxidation kinetics of substituted anilines using PDC revealed that electron-withdrawing groups increased reaction rates compared to electron-donating groups. The study provided comprehensive kinetic data, showing how structural variations influence reactivity .

Case Study 2: Oxidation of Active Methylene Compounds

Research on the oxidation of acetylacetone and benzoylacetone with PDC demonstrated a consistent formation of triones. The study established a clear relationship between substrate concentration and reaction rate, confirming first-order kinetics under specific conditions .

Table 1: Kinetic Parameters for Various Substrates Oxidized by PDC

| Substrate | Concentration (mol/dm³) | Rate Constant (s⁻¹) |

|---|---|---|

| Acetylacetone | 0.50 | 2.83 |

| 1.00 | 4.31 | |

| 1.25 | 4.75 | |

| 2.00 | 5.51 | |

| 3.33 | 6.46 | |

| 5.00 | 7.07 |

属性

IUPAC Name |

hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N.2Cr.2H2O.5O/c2*1-2-4-6-5-3-1;;;;;;;;;/h2*1-5H;;;2*1H2;;;;;/q;;2*+1;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBVKBFIWMOMHF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.C1=CC=NC=C1.O[Cr](=O)(=O)O[Cr](=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cr2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20039-37-6 | |

| Record name | Pyridinium dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020039376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDINIUM DICHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7AV7UFN7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。